tert-Butyl 4-methylphenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-methylphenyl carbonate: is an organic compound with the molecular formula C12H16O3. It is a carbonate ester derived from 4-methylphenol (p-cresol) and tert-butyl chloroformate. This compound is often used in organic synthesis as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 4-methylphenyl carbonate can be synthesized through the reaction of 4-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high product purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-methylphenyl carbonate can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under mild conditions.
Major Products Formed:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Reduced forms of the carbonate ester.
Substitution: Substituted phenyl carbonates or carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-methylphenyl carbonate is widely used as a protecting group in organic synthesis. It helps in protecting hydroxyl and amino groups during multi-step synthesis processes.
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which tert-butyl 4-methylphenyl carbonate exerts its effects is primarily through the formation of stable carbonate esters. These esters protect functional groups from unwanted reactions during synthesis. The removal of the protecting group typically involves mild acidic or basic conditions, which cleave the carbonate ester to regenerate the free hydroxyl or amino group.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl phenyl carbonate
- tert-Butyl 4-hydroxyphenyl carbonate
- tert-Butyl 3-methylphenyl carbonate
Comparison: tert-Butyl 4-methylphenyl carbonate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and stability compared to other tert-butyl phenyl carbonates. This structural difference can affect the compound’s behavior in various chemical reactions and its suitability as a protecting group in different synthetic applications.
Eigenschaften
CAS-Nummer |
104741-75-5 |
---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
tert-butyl (4-methylphenyl) carbonate |
InChI |
InChI=1S/C12H16O3/c1-9-5-7-10(8-6-9)14-11(13)15-12(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
PFRYXDUSWPRWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.